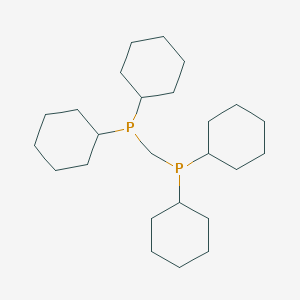
Bis(dicyclohexylphosphino)methane
Overview
Description
Bis(dicyclohexylphosphino)methane is a chemical compound with the molecular formula C25H46P2 . It has an average mass of 408.580 Da and a monoisotopic mass of 408.307465 Da . It is also known by other names such as Methylenebis(dicyclohexylphosphine) and has a CAS Number of 137349-65-6 .
Synthesis Analysis
While specific synthesis methods for Bis(dicyclohexylphosphino)methane were not found in the search results, it is commercially available and used as a ligand in various chemical reactions .
Molecular Structure Analysis
The molecular structure of Bis(dicyclohexylphosphino)methane consists of two dicyclohexylphosphino groups attached to a central methane molecule . The exact structure can be represented by the SMILES string C1CCC(CC1)P(CP(C2CCCCC2)C3CCCCC3)C4CCCCC4 .
Chemical Reactions Analysis
Bis(dicyclohexylphosphino)methane is used as a catalyst in various reactions. These include Ru/phosphine catalyzed anti-Markovnikov addition reactions, regioselective Suzuki coupling reactions, Ru/phosphine catalyzed homogeneous hydrogenation reactions, and mediated cross-coupling reactions .
Physical And Chemical Properties Analysis
Bis(dicyclohexylphosphino)methane has a boiling point of 511.2±20.0 °C at 760 mmHg . It has a flash point of 279.4±28.1 °C . It has 0 H bond acceptors, 0 H bond donors, and 6 freely rotating bonds . Its ACD/LogP is 9.80 .
Scientific Research Applications
a. Ru/Phosphine Catalyzed Anti-Markovnikov Addition Reactions: DCPM serves as a ligand in ruthenium-catalyzed reactions, promoting anti-Markovnikov addition of hydrogen or other nucleophiles to unsaturated substrates. This reaction type is essential for the synthesis of valuable organic compounds.
b. Regioselective Suzuki Coupling Reactions: In Suzuki coupling reactions, DCPM coordinates with palladium or other transition metals to facilitate the cross-coupling of aryl or vinyl boronic acids with aryl halides. The regioselectivity achieved through this process is crucial for designing complex molecules.
c. Ru/Phosphine Catalyzed Homogeneous Hydrogenation Reactions: DCPM participates in homogeneous hydrogenation reactions, enabling the reduction of unsaturated compounds. These reactions are vital for the synthesis of fine chemicals, pharmaceutical intermediates, and natural products.
d. Mediated Cross-Coupling Reactions: As a ligand, DCPM plays a role in mediating cross-coupling reactions, such as the Heck reaction or the Sonogashira reaction. These transformations allow the construction of carbon-carbon bonds, facilitating the creation of diverse molecular architectures.
Biomedical Applications
While less explored, DCPM holds promise in biomedical research:
a. Drug Delivery Systems: DCPM-modified nanoparticles could enhance drug delivery by improving stability, solubility, and targeting specificity. Researchers investigate its potential in cancer therapy and other treatments.
b. Bioconjugation and Imaging: DCPM’s phosphine moiety allows bioconjugation with biomolecules (e.g., proteins, peptides). These bioconjugates can be labeled with imaging agents (e.g., fluorophores or radionuclides) for in vivo imaging studies.
Mechanism of Action
Target of Action
Bis(dicyclohexylphosphino)methane (DCPM) is a versatile organophosphorus compound As a phosphine ligand, it is known to bind to various metal ions, acting as a bridge between them and facilitating various chemical reactions .
Mode of Action
The mode of action of DCPM involves its interaction with its targets, primarily metal ions. As a ligand, it binds to these ions, forming a complex that can participate in various chemical reactions . The exact nature of these interactions and the resulting changes depend on the specific reaction conditions and the other reactants involved.
Biochemical Pathways
As a phosphine ligand, it is involved in various chemical reactions, including buchwald-hartwig cross coupling, heck reaction, hiyama coupling, negishi coupling, sonogashira coupling, stille coupling, and suzuki-miyaura coupling . These reactions are crucial in various biochemical processes, including the synthesis of complex organic compounds.
Result of Action
The molecular and cellular effects of DCPM’s action would depend on the specific reactions it is involved in. As a ligand in various coupling reactions, it facilitates the formation of new chemical bonds, leading to the synthesis of complex organic compounds .
Action Environment
The action, efficacy, and stability of DCPM can be influenced by various environmental factors. These include the reaction conditions (such as temperature and pressure), the presence of other reactants, and the specific metal ions it interacts with . It is also sensitive to air .
Safety and Hazards
properties
IUPAC Name |
dicyclohexyl(dicyclohexylphosphanylmethyl)phosphane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H46P2/c1-5-13-22(14-6-1)26(23-15-7-2-8-16-23)21-27(24-17-9-3-10-18-24)25-19-11-4-12-20-25/h22-25H,1-21H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWFLJHJHQKHZJR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)P(CP(C2CCCCC2)C3CCCCC3)C4CCCCC4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H46P2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30347152 | |
| Record name | Bis(dicyclohexylphosphino)methane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30347152 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
408.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Bis(dicyclohexylphosphino)methane | |
CAS RN |
137349-65-6 | |
| Record name | Bis(dicyclohexylphosphino)methane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30347152 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Bis(dicyclohexylphosphino)methane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

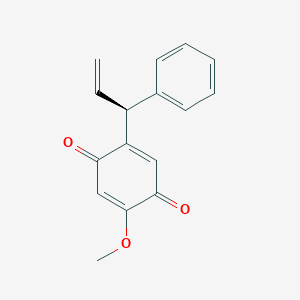
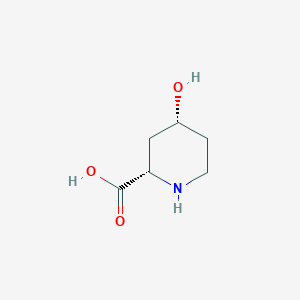


![(1S,4As,8aS)-4-[2-(furan-3-yl)ethyl]-1-hydroxy-3,4a,8,8-tetramethyl-5,6,7,8a-tetrahydro-1H-naphthalen-2-one](/img/structure/B161823.png)
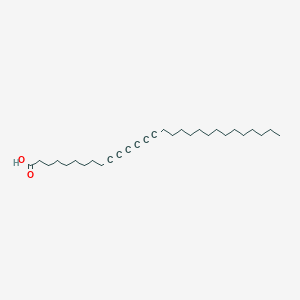
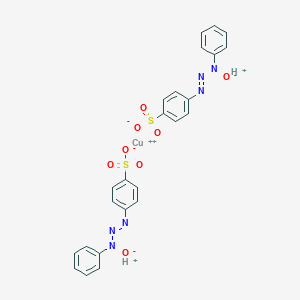
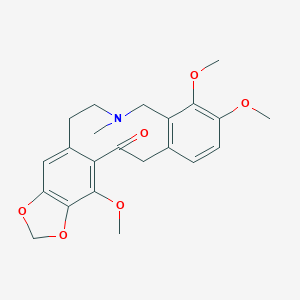
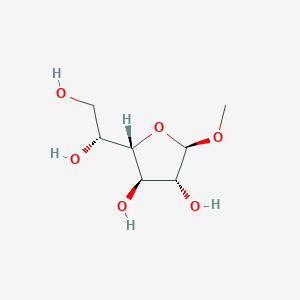

![Azanium;[(1S,2S,3R,4S,5R,6R)-2,3-dihydroxy-4,5,6-triphosphonooxycyclohexyl] hydrogen phosphate](/img/structure/B161846.png)
![[(2R,3R,4R,5R,6R)-6-[2-(3,4-dihydroxyphenyl)ethoxy]-5-hydroxy-2-(hydroxymethyl)-4-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-3-yl] (E)-3-(3-hydroxy-4-methoxyphenyl)prop-2-enoate](/img/structure/B161849.png)

